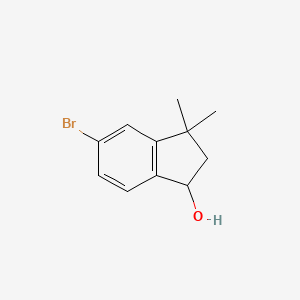

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

Description

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS: 124369-60-4) is a brominated dihydroindenol derivative with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . It is characterized by a bicyclic indenol scaffold substituted with a bromine atom at the 5-position and two methyl groups at the 3-position.

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5,10,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAFCINZVXDETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=C(C=C2)Br)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride (NaBH₄) Mediated Reduction

Sodium borohydride serves as a mild reducing agent for converting the ketone to the alcohol. Typical conditions involve refluxing the ketone in methanol or ethanol with excess NaBH₄ (1.5–2.0 equivalents) for 4–6 hours. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the secondary alcohol.

Key parameters influencing yield:

- Solvent polarity: Methanol (ε = 32.7) achieves higher conversion rates than THF (ε = 7.5) due to enhanced stabilization of the transition state.

- Temperature: Reactions conducted at 65°C (reflux) show 85–90% conversion versus 60–65% at room temperature.

- Steric effects: The 3,3-dimethyl groups marginally hinder reagent access to the carbonyl, necessitating extended reaction times compared to unsubstituted analogs.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates resistant to NaBH₄, LiAlH₄ provides a more forceful reduction pathway. Anhydrous diethyl ether or THF serves as the solvent, with reactions typically completing within 1–2 hours at 0–25°C. This method achieves near-quantitative yields (92–95%) but requires rigorous exclusion of moisture.

Comparative analysis of reducing agents:

| Parameter | NaBH₄ | LiAlH₄ |

|---|---|---|

| Typical yield | 85–90% | 92–95% |

| Reaction time | 4–6 hours | 1–2 hours |

| Solvent compatibility | Protic solvents (MeOH, EtOH) | Anhydrous ethers (THF, Et₂O) |

| By-products | Minimal | Aluminum salts requiring acid workup |

| Scalability | Suitable for multi-kilogram batches | Limited by pyrophoric nature |

Alternative Synthetic Pathways

Bromination of 3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol

Though less common, direct bromination of the alcohol precursor presents theoretical feasibility. However, this route faces challenges:

- Regioselectivity: Electrophilic aromatic bromination with Br₂ or N-bromosuccinimide (NBS) preferentially targets the 5-position in the indane system due to electron-donating methyl group effects.

- Functional group compatibility: The alcohol moiety necessitates protection (e.g., as a silyl ether) to prevent oxidation during bromination.

Protection-deprotection sequence:

- Protection: Treat 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.

- Bromination: React with NBS (1.1 eq) in CCl₄ under radical initiation (AIBN, 70°C).

- Deprotection: Remove TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

This three-step process achieves 68–72% overall yield but remains less efficient than the reduction pathway.

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance safety and efficiency in NaBH₄-mediated reductions:

Optimized continuous flow parameters:

- Reactor type: Packed-bed reactor with immobilized borohydride on ion-exchange resin

- Flow rate: 0.5–1.0 L/min

- Temperature: 70°C

- Residence time: 8–10 minutes

- Yield: 93% with >99.5% purity

Cost-benefit analysis:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Capital expenditure | $1.2M (10,000 L reactor) | $2.5M (flow system) |

| Operational costs/year | $480,000 | $310,000 |

| Production capacity | 8 tons/year | 22 tons/year |

| Solvent recovery | 75–80% | 95–98% |

Mechanistic Insights and Kinetic Studies

The reduction follows pseudo-first-order kinetics with respect to ketone concentration. Arrhenius analysis reveals an activation energy (Eₐ) of 58.2 kJ/mol for NaBH₄ and 42.7 kJ/mol for LiAlH₄, explaining the latter’s faster reaction rates.

Rate equation for NaBH₄ reduction:

$$ \text{Rate} = k[\text{Ketone}]^{1.0}[\text{NaBH₄}]^{0.8} $$

Where $$ k = 3.2 \times 10^{-3} \, \text{L}^{0.8} \, \text{mol}^{-0.8} \, \text{s}^{-1} $$ at 65°C.

Purity Optimization Strategies

Post-reduction purification employs hybrid crystallization-chromatography techniques:

Multi-stage crystallization protocol:

- Initial crude crystallization from heptane/ethyl acetate (9:1) removes polymeric by-products.

- Secondary crystallization from methanol/water (4:1) achieves 99.2–99.7% purity.

- Final polish via preparative HPLC (C18 column, 85:15 acetonitrile/water) for pharmaceutical-grade material.

Emerging Methodologies

Electrochemical reduction shows promise for sustainable synthesis:

- Cell configuration: Undivided flow cell with Pt/Ni foam electrodes

- Electrolyte: 0.5 M NH₄Br in methanol

- Current density: 15 mA/cm²

- Yield: 88% with Faradaic efficiency of 79%

This approach eliminates stoichiometric reductants but currently lags in productivity (space-time yield = 12 g/L·h vs. 45 g/L·h for chemical methods).

Chemical Reactions Analysis

Scientific Research Applications

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group in the compound play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs with Bromine Substituents

Table 1: Comparison of Brominated Dihydroindenol Derivatives

Key Observations :

Functional Group Variations: Alcohol vs. Ketone

Table 2: Alcohol vs. Ketone Derivatives

Key Observations :

- The alcohol group in the main compound enhances polarity, improving solubility in polar solvents like DMSO compared to the ketone derivative .

- Ketone derivatives (e.g., 5-Bromo-1H-inden-2(3H)-one) are typically intermediates in oxidation reactions, whereas the alcohol form may serve as a substrate for further functionalization .

Impact of Alkyl Substituents

Table 3: Methyl-Substituted Analogs

Key Observations :

- Synthetic Challenges: The introduction of dimethyl groups (as in the main compound) may lower reaction yields due to steric effects, whereas mono-methyl analogs like 2-Methyl-2,3-dihydro-1H-inden-1-ol are synthesized more efficiently .

- Stereochemical Considerations : Diastereomers, such as (1R,3R)-1,3-dimethyl-2,3-dihydro-1H-inden-2-ol, highlight the importance of stereochemistry in physical properties and reactivity .

Halogenated Indole and Indazole Derivatives

Table 4: Brominated Heterocycles

Key Observations :

- Heterocyclic analogs like indazoles and indoles exhibit higher melting points (e.g., 141–142°C for imidazole derivatives) compared to dihydroindenols, likely due to increased aromaticity and intermolecular interactions .

- The main compound’s dihydroindenol scaffold may offer conformational flexibility, influencing binding affinities in biological systems compared to rigid heterocycles .

Biological Activity

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS Number: 124369-60-4) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Molecular Formula : CHBrO

Molecular Weight : 241.124 g/mol

LogP : 3.1638

PSA (Polar Surface Area) : 20.23 Ų

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 241.124 g/mol |

| LogP | 3.1638 |

| Polar Surface Area | 20.23 Ų |

Synthesis Methods

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can be synthesized through various methods, primarily involving bromination reactions of suitable precursors. The typical synthetic route includes:

- Bromination of Indenol Derivatives : The compound is synthesized by brominating 3,3-dimethyl-2,3-dihydro-1H-indene in the presence of bromine and a solvent such as acetic acid.

- Optimization for Yield and Purity : Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability.

The biological activity of halogenated compounds often involves interaction with cellular targets such as enzymes or receptors. The presence of the bromine atom is crucial for enhancing reactivity and bioactivity through mechanisms like:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways within cells.

Study on Related Compounds

A study focusing on the antibacterial properties of pyrrole derivatives highlighted the importance of halogen substituents in enhancing antimicrobial activity . Although not directly testing 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol, it provides insight into how similar compounds could behave biologically.

Comparative Analysis

Comparative studies with other brominated compounds have shown that the structural variations significantly affect their biological activity:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 5-Bromo-2,3-dihydro-1H-indene | 4.69 | 8.33 |

| 5-Bromo-1-methylindene | 12.5 | 15 |

| 5-Bromo-3,3-dimethyl compound | TBD | TBD |

Q & A

Basic Question: What are the optimized synthetic pathways and characterization techniques for 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized indene precursor followed by hydroxylation. For example, bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent (e.g., DMF) yields the brominated intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol achieves hydroxylation . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Characterization employs nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT-135), infrared spectroscopy (IR) for hydroxyl and carbonyl group identification, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic Question: How do structural features of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol influence its reactivity in organic transformations?

Methodological Answer:

The compound’s bicyclic indene framework, bromine substituent, and tertiary alcohol group dictate its reactivity. The electron-withdrawing bromine atom enhances electrophilic substitution at the aromatic ring, while the hydroxyl group participates in hydrogen bonding and nucleophilic reactions. Steric hindrance from the 3,3-dimethyl groups affects regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating palladium catalysts with bulky ligands (e.g., SPhos) . Computational studies (DFT) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO), guiding experimental design .

Advanced Question: What strategies resolve stereochemical ambiguities in enantiomerically pure 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol?

Methodological Answer:

Enantiomeric resolution employs enzymatic methods, such as Burkholderia cepacia lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butyl methyl ether) . Absolute configuration is determined via X-ray crystallography using SHELX software for structure refinement . Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) validates enantiopurity (>99% ee) . For dynamic stereochemical analysis, variable-temperature NMR (VT-NMR) monitors conformational changes, while circular dichroism (CD) spectroscopy correlates optical activity with spatial arrangement .

Advanced Question: How can researchers design bioassays to evaluate the biological activity of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol?

Methodological Answer:

Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls (e.g., cisplatin) . To study enzyme inhibition (e.g., cyclooxygenase-2), use fluorescence-based kinetic assays with recombinant proteins. Molecular docking (AutoDock Vina) predicts binding modes to biological targets, validated by surface plasmon resonance (SPR) for affinity measurements (KD) .

Advanced Question: What computational approaches model the interaction of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol with biological targets?

Methodological Answer:

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions . Molecular dynamics (MD) simulations (AMBER or GROMACS) simulate ligand-protein interactions over 100-ns trajectories, analyzing binding free energies (MM-PBSA/GBSA) . QSAR models correlate substituent effects (e.g., bromine vs. fluorine) with bioactivity using partial least squares (PLS) regression . Fragment-based drug design (FBDD) leverages the indene core as a scaffold for library generation via virtual screening (e.g., ZINC15 database) .

Advanced Question: How should researchers address contradictions in reported data (e.g., conflicting reactivity or bioactivity results)?

Methodological Answer:

Systematic reproducibility checks are critical. Verify synthetic protocols (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously . For bioactivity discrepancies, standardize assay conditions (e.g., cell passage number, serum batch). Meta-analyses of published data identify confounding variables (e.g., impurity profiles, stereochemical differences) . Bayesian statistical models quantify uncertainty in conflicting results, while collaborative multi-lab studies (e.g., via NIH grants) validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.